3-(Biphenyl-4-sulfonyl)-propionic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of biphenyl sulfonamide derivatives of 2-(biphenyl-4-sulfonyl-amino)-3-methylbutyric acid was prepared and evaluated for their ability to inhibit matrix metalloproteinase . The structures of the desired compounds were confirmed using elemental analysis, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and UV-Vis spectral analysis .Scientific Research Applications
Novel Frameworks for Gas Sorption and Proton Conductivity
Research on biphenyl sulfonate derivatives has led to the development of lanthanide-organic frameworks with significant applications in gas sorption and proton conductivity. For instance, a study demonstrated the synthesis of a novel sulfonate-carboxylate ligand, biphenyl-3,3'-disulfonyl-4,4'-dicarboxylic acid, and its lanthanide-organic frameworks. These frameworks exhibit remarkable properties such as humidity- and temperature-dependent proton conductivity and the potential for recognition of metal ions, which could be crucial for environmental monitoring and energy conversion technologies (Li‐juan Zhou et al., 2016).
Biocatalysis in Drug Metabolism
Another significant application involves the use of biocatalysis for drug metabolism, where a biaryl-bis-sulfonamide compound was metabolized using Actinoplanes missouriensis. This approach facilitated the production of mammalian metabolites of the compound, demonstrating an innovative method for the synthesis and study of drug metabolites. This application is particularly relevant in pharmaceutical research, where understanding drug metabolism is crucial for drug development and safety assessments (M. Zmijewski et al., 2006).
Synthesis of Organic Compounds
Furthermore, biphenyl sulfonate derivatives are utilized in the synthesis of various organic compounds. Research has shown their application in the preparation of ortho-substituted cinnamates and pharmaceuticals, highlighting their role as intermediates in organic synthesis. This is instrumental for the development of new drugs and materials with specific functional properties (Ana Costa et al., 2002).
Advanced Materials for Energy and Environmental Applications
The research on biphenyl sulfonate derivatives extends to the development of advanced materials for energy and environmental applications. For example, sulfonated poly(arylene ether sulfone) copolymers have been synthesized for potential use as new proton exchange membranes in fuel cells. These materials exhibit enhanced thermal stability and proton conductivity, making them promising candidates for energy conversion technologies (Feng Wang et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Biphenyl-4-sulfonyl)-propionic acid is Neutrophil collagenase . This enzyme plays a crucial role in the degradation of the extracellular matrix, which is essential for various physiological and pathological processes, including embryogenesis, tissue remodeling, and wound healing .
Mode of Action
It is known to interact with its target, neutrophil collagenase . The interaction between the compound and its target may result in the inhibition of the enzyme, thereby affecting the degradation of the extracellular matrix .
Biochemical Pathways
Given its target, it can be inferred that it impacts the pathways related to the degradation of the extracellular matrix .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on Neutrophil collagenase. By inhibiting this enzyme, the compound may affect the degradation of the extracellular matrix, potentially influencing various physiological and pathological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl-sulfonyl compounds have been studied for their potential antimicrobial and antitumor activities .
Molecular Mechanism
The molecular mechanism of action of 3-(Biphenyl-4-sulfonyl)-propionic acid is not well-defined. It is suggested that biphenyl-sulfonyl compounds may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
3-(4-phenylphenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c16-15(17)10-11-20(18,19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMSPRRFDRFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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